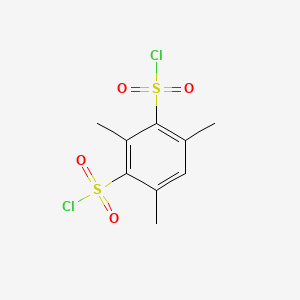

2,4-Mesitylenedisulfonyl Dichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzene-1,3-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O4S2/c1-5-4-6(2)9(17(11,14)15)7(3)8(5)16(10,12)13/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXKRGBQKLXFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394370 | |

| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68985-08-0 | |

| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Mesitylenedisulfonyl Dichloride

This guide provides a comprehensive technical overview of 2,4-Mesitylenedisulfonyl Dichloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and practical applications, emphasizing the causality behind its utility and providing validated protocols for its use.

Core Identification and Physicochemical Properties

This compound, also known as 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride, is a bifunctional sulfonyl chloride that serves as a versatile building block in constructing complex molecular architectures.[1] Its distinct structure, featuring two reactive sulfonyl chloride groups on a sterically hindered mesitylene core, imparts unique reactivity and stability.

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The bulky methyl groups ortho to the sulfonyl chloride moieties influence the reagent's reactivity, often leading to selective and controlled reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68985-08-0 | [1][2] |

| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | [1][2] |

| Molecular Weight | 317.21 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 122 - 126 °C | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | Store at 2 - 8 °C under inert gas | [1] |

Synthesis and Mechanistic Considerations

A plausible synthetic route involves the reaction of mesitylene (1,3,5-trimethylbenzene) with an excess of chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution, where the powerful electrophile, SO₃ (generated in situ or present in fuming sulfuric acid), attacks the electron-rich mesitylene ring. The steric and electronic directing effects of the three methyl groups guide the sulfonation to the 2 and 4 positions.

A patent describing the synthesis of related 2,4-disubstituted benzenesulfonyl chlorides provides insight into the general conditions, which typically involve reacting the substituted benzene with chlorosulfonic acid at controlled low temperatures.[3]

Diagram 1: Plausible Synthesis of this compound

Caption: Electrophilic chlorosulfonation of mesitylene.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent due to its two reactive sites, allowing it to act as a linker or to introduce two sulfonyl groups simultaneously.

Key Applications Include:

-

Synthesis of Sulfonamides: It is a key reagent for preparing disulfonamides, which are important structural motifs in medicinal chemistry.[1] Sulfonamides are found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[4][5] The bifunctional nature of this reagent allows for the synthesis of cyclic sulfonamides or for linking two different amine-containing molecules.

-

Polymer Chemistry: It acts as a coupling or cross-linking agent in the synthesis of advanced polymers, enhancing their thermal stability and mechanical properties.[1]

-

Material Science: The compound is used to develop specialized materials, such as coatings and adhesives, where it improves durability and adhesion.[1]

-

Derivatization Reagent: In analytical chemistry, it can be used to derivatize amines and alcohols, making them more amenable to detection and quantification by techniques like chromatography.[1]

The choice of a disulfonyl chloride over a monosulfonyl chloride is dictated by the synthetic goal. When a molecular scaffold requires two points of attachment or the introduction of a rigid, sulfonamide-based linker, a disulfonyl chloride is indispensable.

Experimental Protocol: Synthesis of a Disulfonamide

This protocol details a general, robust procedure for the synthesis of a disulfonamide from this compound and a primary amine. This reaction is a cornerstone application for this reagent. The underlying principle is a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride by the amine.[4] A non-nucleophilic base is required to quench the HCl byproduct, driving the reaction to completion.[4]

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (2.0 - 2.2 eq)

-

Anhydrous Triethylamine (TEA) or Pyridine (2.5 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (2.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture at 0 °C over 20-30 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure disulfonamide.

References

2,4-Mesitylenedisulfonyl Dichloride molecular structure and weight

An In-Depth Technical Guide to 2,4-Mesitylenedisulfonyl Dichloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's structural and chemical properties, outlines a robust synthesis protocol, discusses its applications with a focus on causality, and provides essential safety and handling information.

Introduction and Strategic Overview

This compound (MDSD) is a bifunctional aromatic sulfonyl chloride. Its structure, featuring a mesitylene (1,3,5-trimethylbenzene) core substituted with two sulfonyl chloride groups at the 2- and 4-positions, makes it a valuable and versatile reagent in synthetic chemistry. The presence of three methyl groups on the aromatic ring provides steric hindrance, which can influence regioselectivity in reactions. Furthermore, the two reactive sulfonyl chloride moieties allow it to act as a potent crosslinking agent or a difunctional linker for conjugating molecules.

This guide provides an in-depth look at MDSD, moving beyond a simple datasheet to explain the rationale behind its use in various scientific contexts, particularly in the development of complex molecules and advanced materials.

Molecular Structure and Physicochemical Properties

The foundational attributes of a reagent dictate its reactivity and suitability for specific applications. The key properties of MDSD are summarized below.

Molecular Structure

The structure of this compound is characterized by a central benzene ring with three methyl groups and two sulfonyl chloride functional groups.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The essential physicochemical properties of this compound are compiled in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride | [1] |

| Synonyms | This compound | [1][2] |

| CAS Number | 68985-08-0 | [1][2] |

| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | [1][2] |

| Molecular Weight | 317.21 g/mol | [1] |

| Appearance | White to almost white powder/solid | [2] |

| Melting Point | 122 - 126 °C | [2] |

| Purity | ≥ 98% | [2] |

Synthesis Protocol: A Representative Method

While specific, peer-reviewed synthesis protocols for MDSD are not abundant in academic literature, a reliable method can be derived from established procedures for analogous compounds, such as those described in patent literature.[3] The following protocol details a two-step chlorosulfonation of commercially available mesitylene.

Expertise & Rationale: This method employs a sequential addition of chlorosulfonic acid. The first, milder step achieves monosulfonation, while the second, more forceful step introduces the second sulfonyl group. The inclusion of a chlorinating agent like thionyl chloride ensures the complete conversion of sulfonic acids to the desired sulfonyl chlorides, preventing yield loss during aqueous workup.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of MDSD.

Step-by-Step Methodology

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Crushed ice

-

Deionized water

-

Hexane or Toluene (for recrystallization)

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), charge mesitylene.

-

Monosulfonation: Cool the flask in an ice-water bath to 0-5 °C. Slowly add one molar equivalent of chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1 hour.

-

Disulfonation: Re-cool the reaction mixture to 10 °C. Slowly add a second, larger portion of chlorosulfonic acid (at least 2-3 molar equivalents) dropwise.

-

Chlorination: Following the second addition of chlorosulfonic acid, add thionyl chloride (1-1.5 molar equivalents) dropwise, ensuring the temperature remains between 10-15 °C.

-

Main Reaction: Maintain the reaction mixture at 10-15 °C with vigorous stirring for 5-6 hours, or until reaction completion is confirmed by an appropriate method (e.g., TLC or quenching a small aliquot).

-

Workup: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will quench the excess reagents and precipitate the crude product.

-

Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids.

-

Purification: Dry the crude solid under vacuum. For final purification, recrystallize the product from a suitable solvent system, such as hexane or a hexane/toluene mixture, to yield pure this compound as a white crystalline solid.

Applications in Research and Development

MDSD's utility stems from its bifunctionality and the steric influence of its methyl groups. It is primarily employed where a rigid, aromatic linker or a difunctional sulfonating agent is required.

-

Polymer Chemistry: As a coupling or crosslinking agent, MDSD can be used to synthesize advanced polymers.[2] The two sulfonyl chloride groups can react with nucleophiles on different polymer chains (e.g., amines or alcohols) to form stable sulfonamide or sulfonate ester linkages. This crosslinking enhances the mechanical properties and thermal stability of the resulting materials.[2]

-

Synthetic Chemistry: The primary use of MDSD is in the preparation of disulfonamides. By reacting MDSD with two equivalents of a primary or secondary amine, complex molecules with a central, rigid mesitylene core can be constructed. This is particularly useful in creating ligands for coordination chemistry or building blocks for supramolecular structures.

-

Drug Development & Medicinal Chemistry: In drug development, MDSD serves as a scaffold or linker.[2] Its rigid structure can be used to orient two pharmacophores in a specific spatial arrangement, which is critical for optimizing binding to a biological target. The resulting sulfonamides are often metabolically stable and can improve the pharmacokinetic profile of a drug candidate. While this is a known application area, specific examples in publicly accessible literature are limited, suggesting its use may be more prevalent in proprietary industrial research.[2]

-

Material Science: The compound is used to develop advanced materials like specialized coatings and adhesives.[2] Its ability to react with surface functional groups can enhance adhesion between different layers or components.

Safety, Handling, and Storage

Trustworthiness through Safety: Proper handling is paramount for ensuring experimental validity and personnel safety.

-

Hazard Identification: this compound is classified as a corrosive solid. It causes severe skin burns and serious eye damage. Contact with water or moisture can release hydrochloric acid gas.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area. Prevent contact with skin and eyes. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents. Store under an inert gas atmosphere to prevent degradation.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during quenching and disposal procedures.

Conclusion

This compound is a highly reactive and versatile bifunctional reagent with significant potential in polymer chemistry, material science, and the synthesis of complex organic molecules. Its rigid aromatic core and dual sulfonyl chloride groups make it an effective crosslinking agent and molecular scaffold. While its specific applications in drug development are not widely published, its properties suggest it is a valuable tool for constructing molecules where precise spatial orientation and metabolic stability are required. Adherence to strict safety and handling protocols is essential when working with this corrosive and moisture-sensitive compound.

References

The Versatility of 2,4-Mesitylenedisulfonyl Dichloride: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and application of a pivotal reagent in medicinal and materials chemistry.

Introduction: Unveiling a Key Synthetic Building Block

2,4-Mesitylenedisulfonyl dichloride, a polysubstituted aromatic sulfonyl chloride, is a highly reactive and versatile intermediate with significant applications in organic synthesis, particularly in the realms of medicinal chemistry and polymer science. Its utility is primarily derived from the two electrophilic sulfonyl chloride groups attached to the sterically hindered and electron-rich mesitylene core. This unique combination of features allows for the construction of complex molecular architectures, including bis-sulfonamides, which are prevalent in a wide array of biologically active compounds and advanced materials. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its nuanced applications in drug discovery and beyond, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Core Synonyms

For clarity and comprehensive literature searching, it is crucial to be familiar with the various synonyms for this compound.

| Preferred IUPAC Name | Common Synonyms | CAS Number |

| 1,3,5-Trimethylbenzene-2,4-disulfonyl dichloride | 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride | 68985-08-0 |

| 2,4-Mesitylenedisulfonyl chloride | ||

| Mesitylenedisulfonyldichloride |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | --INVALID-LINK-- |

| Molecular Weight | 317.21 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 122-126 °C | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the direct di-sulfonylation of mesitylene (1,3,5-trimethylbenzene) using an excess of a sulfonating agent, followed by conversion of the resulting sulfonic acids to the corresponding sulfonyl chlorides. Chlorosulfonic acid is a commonly employed reagent for this transformation.

Reaction Scheme: Di-sulfonylation of Mesitylene

An In-Depth Technical Guide to 2,4,6-Trimethyl-1,3-benzenedisulfonyl Dichloride: A Versatile Bifunctional Reagent in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride, a sterically hindered, bifunctional sulfonyl chloride with significant potential in organic synthesis. We will delve into its inherent reactivity, drawing parallels with well-studied analogues, and explore its applications in the synthesis of complex molecules, including bis-sulfonamides and macrocycles, as well as its potential as a cross-linking agent in polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of Hindered Disulfonyl Chlorides

Sulfonyl chlorides are a cornerstone of organic synthesis, primarily utilized for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups.[1] The reactivity of the sulfonyl chloride moiety is significantly influenced by the steric and electronic environment of the aryl ring. The subject of this guide, 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride, presents a unique combination of features: two reactive sulfonyl chloride groups on a sterically crowded aromatic ring.

The presence of ortho-alkyl substituents, as seen in the analogous 2,4,6-trimethylbenzenesulfonyl chloride, has been shown to counterintuitively accelerate nucleophilic substitution at the sulfonyl sulfur.[2] This phenomenon is attributed to a combination of electronic effects and ground-state destabilization, making these reagents highly effective coupling agents, for instance, in oligonucleotide synthesis.[2] The bifunctionality of 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride opens up avenues for its use in creating symmetrical molecules, acting as a rigid linker, or inducing cross-linking in polymeric structures.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

| Property | Value |

| CAS Number | 68985-08-0 |

| Molecular Formula | C₉H₁₀Cl₂O₄S₂ |

| Molecular Weight | 317.21 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, room temperature |

Safety and Handling: 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Contact with skin and eyes should be strictly avoided. In case of accidental exposure, immediate and thorough washing with water is necessary, followed by medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.

Core Reactivity and Mechanistic Insights

The fundamental reaction of a sulfonyl chloride is the nucleophilic substitution at the sulfur atom. This process can proceed through different mechanisms depending on the nucleophile, solvent, and the structure of the sulfonyl chloride. For reactions with amines to form sulfonamides, a stepwise mechanism is generally accepted.

Diagram: General Mechanism of Sulfonamide Formation

Caption: General workflow for the synthesis of bis-sulfonamides.

The steric hindrance provided by the two ortho-methyl groups to each sulfonyl chloride function in 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride is expected to play a significant role in its reactivity. As demonstrated with 2,4,6-triisopropylbenzenesulfonyl chloride and its trimethyl analogue, this steric crowding can lead to an enhanced rate of nucleophilic substitution.[2] This "steric acceleration" is a key feature that distinguishes these reagents from their less hindered counterparts.

Applications in Organic Synthesis

The bifunctional nature of 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride makes it a valuable tool for constructing molecules with twofold symmetry or for linking two different molecular fragments.

Synthesis of Bis-Sulfonamides

A primary application of this reagent is in the synthesis of bis-sulfonamides. These structures are of interest in medicinal chemistry and materials science. The reaction involves the treatment of the disulfonyl dichloride with two equivalents of a primary or secondary amine.

Experimental Protocol: Illustrative Synthesis of a Bis-Sulfonamide

This protocol is adapted from a well-established procedure for the synthesis of a sulfonamide using the analogous 2,4,6-trimethylbenzenesulfonyl chloride and is presented here to illustrate the general methodology.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (2.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution.

-

Reagent Addition: In a separate flask, dissolve 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram: Experimental Workflow for Bis-Sulfonamide Synthesis

Caption: Step-by-step workflow for a typical bis-sulfonamide synthesis.

Cross-Linking of Polymers

The presence of two reactive sites allows 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride to act as a cross-linking agent for polymers containing nucleophilic functional groups, such as amines or hydroxyls. This process can significantly alter the physical properties of the polymer, increasing its rigidity, thermal stability, and solvent resistance. While direct examples with this specific dichloride are not prevalent in the literature, the analogous 1,3-benzenedisulfonyl azide has been successfully used to cross-link polyolefins.

Synthesis of Macrocycles

Macrocyclic compounds are of great interest in supramolecular chemistry and drug discovery. The rigid, pre-organized structure of 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride makes it an excellent candidate for the synthesis of macrocycles. By reacting it with a difunctional nucleophile (e.g., a diamine or a diol) under high-dilution conditions, macrocyclization can be favored over polymerization.

Conclusion and Future Outlook

2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride is a promising, yet underutilized, reagent in organic synthesis. Its bifunctionality, combined with the enhanced reactivity imparted by its sterically hindered environment, provides a powerful tool for the construction of complex molecular architectures. The protocols and applications discussed in this guide, drawn from the behavior of closely related analogues, serve as a foundation for its further exploration. Future research will likely uncover novel applications for this versatile reagent in areas ranging from the development of new polymeric materials to the synthesis of innovative macrocyclic drug candidates.

References

A Comprehensive Technical Guide to the Solubility of 2,4-Mesitylenedisulfonyl Dichloride in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2,4-Mesitylenedisulfonyl Dichloride (CAS 68985-08-0), a key bifunctional reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development and material science, this document synthesizes foundational physicochemical principles with practical, field-proven methodologies. We explore the theoretical underpinnings of its solubility based on molecular structure, discuss its reactivity profile which critically dictates solvent choice, and provide a detailed, self-validating experimental protocol for researchers to quantitatively determine its solubility in various organic media. This guide is structured to provide not just data, but a causal understanding of the compound's behavior, enabling the optimization of reaction conditions, purification, and formulation.

Introduction: The Synthetic Versatility of this compound

This compound, also known as 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride, is a white crystalline solid with a pivotal role in modern organic synthesis.[1] Its bifunctional nature, possessing two reactive sulfonyl chloride (-SO₂Cl) groups on a sterically hindered mesitylene core, makes it a valuable building block. It is extensively used for introducing sulfonyl groups, preparing sulfonamides, sulfones, and polymers, and acting as a coupling agent.[1] Applications span across pharmaceutical development, where it's used to modify drug molecules, to polymer chemistry and material science for enhancing the properties of advanced materials.[1]

The success of any synthetic procedure involving this reagent is fundamentally tied to its behavior in solution. Reaction kinetics, yield, and purity are all contingent upon the choice of solvent. Therefore, a comprehensive understanding of its solubility profile is not merely academic but a critical prerequisite for robust and scalable process development.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, predictive tool.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 68985-08-0 | [1][2] |

| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | [1][3] |

| Molecular Weight | 317.21 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 122 - 126 °C | [1] |

| Purity | ≥ 98% | [1] |

The molecular structure of this compound features a non-polar aromatic mesitylene ring substituted with two highly polar and electrophilic sulfonyl chloride groups. This duality suggests a nuanced solubility profile. The bulky, non-polar hydrocarbon core favors dissolution in non-polar or moderately polar aprotic solvents. Conversely, the highly polar -SO₂Cl groups can engage in dipole-dipole interactions, suggesting potential solubility in polar aprotic solvents.

A critical factor that overrides simple polarity considerations is the compound's reactivity. As a sulfonyl chloride, it is highly susceptible to solvolysis by nucleophilic solvents, particularly protic solvents like water and alcohols.[4] This reactivity is a dominant constraint in solvent selection for non-reactive dissolution.

Predicted Solubility Profile & Solvent Selection Logic

While specific quantitative solubility data for this compound is not widely published, a qualitative and predictive profile can be constructed based on its chemical nature and the behavior of similar sulfonyl chlorides.

Highly Recommended Solvents (Good Solubility, Low Reactivity):

-

Aromatic Hydrocarbons (e.g., Toluene, Xylene): The non-polar mesitylene core has a strong affinity for these solvents. A related monosulfonyl chloride is known to be soluble in toluene. These are excellent choices for reactions where polarity is not a primary concern.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are relatively inert and have a moderate polarity that can effectively solvate the molecule without reacting with the sulfonyl chloride groups.

-

Aprotic Polar Solvents (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate): These solvents are generally good candidates. However, careful consideration of purity is essential. Trace amounts of water in solvents like THF can lead to slow hydrolysis of the sulfonyl chloride. Acetonitrile is often a reliable choice.

Solvents to Use with Caution (Potential for Reaction or Poor Solubility):

-

Ethers (e.g., Diethyl Ether, 1,4-Dioxane): While generally compatible, ethers can contain peroxide impurities and are prone to absorbing atmospheric water, which can degrade the solute over time.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents will likely dissolve the compound well. However, they can react with sulfonyl chlorides under certain conditions, and their high boiling points can complicate product isolation.[5] Their use should be evaluated on a case-by-case basis.

Incompatible Solvents (High Reactivity):

-

Protic Solvents (e.g., Water, Alcohols like Methanol and Ethanol, Acetic Acid): These solvents will readily react with the sulfonyl chloride groups via nucleophilic attack, leading to the formation of sulfonic acids or sulfonates.[4] This reaction is often leveraged in synthesis but must be avoided for simple dissolution or inert reaction media. The low solubility of sulfonyl chlorides in water is, in fact, a key feature that allows for their isolation and purification from aqueous reaction mixtures.[6][7][8]

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust, self-validating method for determining the solubility of this compound. The method is based on the isothermal equilibrium technique, where a saturated solution is prepared, and the concentration of the dissolved solid is determined gravimetrically.

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous grade organic solvents of interest

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Glass syringes (e.g., 1 mL, 2 mL)

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass sample pans or vials for gravimetric analysis

-

Vortex mixer

-

Drying oven or vacuum oven

Experimental Workflow Diagram

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add an excess amount of this compound (e.g., 100-200 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Using a calibrated pipette or syringe, add a precise volume (e.g., 2.0 mL) of the selected anhydrous solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration (Trustworthiness Pillar):

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically recommended. To validate the equilibrium time, samples can be taken at different time points (e.g., 12, 24, 36, 48 hours); equilibrium is confirmed when the measured solubility no longer changes over time.

-

After agitation, let the vials stand in the thermostat for 1-2 hours to allow the excess solid to settle, forming a clear supernatant.

-

-

Sampling and Analysis:

-

Pre-weigh and tare several clean, dry glass sample pans.

-

Set a glass syringe to the desired volume (e.g., 0.5 mL) and attach a 0.2 µm syringe filter.

-

Carefully withdraw a precise volume of the clear supernatant into the syringe, ensuring no solid particles are disturbed. The filter provides a critical barrier against particulate contamination.

-

Dispense the filtered solution into a pre-weighed sample pan.

-

Immediately weigh the pan containing the solution to determine the exact mass of the aliquot.

-

-

Solvent Evaporation and Final Weighing:

-

Place the sample pans in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant. Alternatively, a gentle stream of nitrogen can be used.

-

Record the final mass of the pan containing the dried solid residue.

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved solid (m_solid): (Final mass of pan + solid) - (Tare mass of pan)

-

Mass of solvent (m_solvent): (Mass of pan + solution) - (Final mass of pan + solid)

-

Solubility (g / 100 g solvent): (m_solid / m_solvent) * 100

To express solubility in units of volume (e.g., mg/mL), the density of the solvent at the experimental temperature is required.

-

Volume of solvent (V_solvent): m_solvent / density_solvent

-

Solubility (mg / mL): (m_solid * 1000) / V_solvent

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 2,4-Mesitylenedisulfonyl Dichloride

Introduction

2,4-Mesitylenedisulfonyl dichloride, also known as 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride, is a key bifunctional reagent in modern organic synthesis. Its utility in the preparation of sulfonamides, sulfones, and as a coupling agent in polymer chemistry makes it an invaluable tool for researchers in drug development and material science.[1] However, the inherent reactivity of its sulfonyl chloride functional groups, while synthetically advantageous, also renders the molecule susceptible to degradation. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering insights into its degradation pathways and methodologies for assessing its purity and stability.

Chemical Profile and Inherent Stability Considerations

This compound is a white to off-white crystalline solid with a melting point range of 122-126 °C.[1] The stability of this molecule is primarily dictated by the two electrophilic sulfonyl chloride (-SO₂Cl) groups attached to the mesitylene core. The trimethylated benzene ring influences the reactivity of these groups through both steric and electronic effects.

The methyl groups on the aromatic ring are electron-donating, which can slightly increase the electron density at the sulfur atoms. This, in theory, could modulate the electrophilicity of the sulfonyl chloride groups. However, the primary mode of degradation for sulfonyl chlorides is nucleophilic attack, most commonly by water (hydrolysis).

Primary Degradation Pathway: Hydrolysis

The principal cause of degradation for this compound is hydrolysis. Sulfonyl chlorides are known to be moisture-sensitive, reacting with water to form the corresponding sulfonic acids and hydrochloric acid.[2][3][4] This reaction is generally irreversible and leads to a loss of the desired reactivity of the starting material.

The reaction with water can be represented as follows:

C₉H₁₀Cl₂O₄S₂ + 2H₂O → C₉H₁₂O₆S₂ + 2HCl

This degradation process has significant practical implications:

-

Loss of Purity and Potency: The presence of the resulting disulfonic acid can interfere with subsequent reactions and reduce the yield of the desired product.

-

Corrosive Byproducts: The generation of hydrochloric acid can corrode metallic containers and equipment.[2]

-

Safety Hazards: In a sealed container, the buildup of HCl gas can lead to an increase in pressure.

The mechanism of hydrolysis for aromatic sulfonyl chlorides is understood to proceed via a nucleophilic attack of water on the electrophilic sulfur atom.[1] The presence of two sulfonyl chloride groups on the same aromatic ring means that this process can occur twice.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term integrity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

Based on information from safety data sheets and chemical suppliers, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C[1][2] | Refrigeration slows down the rate of potential degradation reactions. |

| Atmosphere | Inert Gas (e.g., Nitrogen)[2] | An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |

| Container | Tightly Closed[2][5] | Prevents the ingress of atmospheric moisture. |

| Container Material | Glass or other non-reactive material. Avoid metal containers.[2] | The potential for HCl formation upon hydrolysis can lead to corrosion of metallic containers. |

| Environment | Dry, well-ventilated area[5] | Minimizes exposure to ambient moisture. |

Handling Procedures

When handling this compound, the following precautions should be taken:

-

Work in a Controlled Environment: Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas.

-

Use Dry Equipment: Ensure all spatulas, glassware, and other equipment are thoroughly dried before use.

-

Minimize Exposure to Air: Open containers for the shortest possible time.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]

Experimental Protocol for Stability Assessment

A comprehensive stability study is crucial to determine the shelf-life and re-test period for this compound. The following protocol is based on established guidelines for stability testing of active substances.[6][7]

Objective

To evaluate the stability of this compound under various temperature and humidity conditions over a defined period.

Materials and Equipment

-

This compound (multiple batches if available)

-

Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Inert gas (Nitrogen or Argon)

-

Appropriately sealed storage containers (e.g., amber glass vials with PTFE-lined caps)

-

Analytical instrumentation (e.g., HPLC, GC-MS, FT-IR, Titrator)

Experimental Workflow

References

- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 2. Moisture Sensitivity Testing of Formulations – Pharma.Tips [pharma.tips]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

A Researcher's Guide to Procurement and Application of 2,4-Mesitylenedisulfonyl Dichloride in Drug Development

For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical determinant of downstream success. 2,4-Mesitylenedisulfonyl Dichloride (CAS No. 68985-08-0), also known as 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride, is a versatile and highly reactive bifunctional reagent. Its strategic importance in the synthesis of complex sulfonamides and other sulfur-containing molecular architectures makes a comprehensive understanding of its procurement, quality assessment, and application essential for any advanced research program.[1] This guide provides an in-depth technical overview of commercially available this compound, offering field-proven insights into supplier selection, quality control, and synthetic utility.

The Strategic Utility of this compound in Medicinal Chemistry

The sulfonyl chloride moiety is a cornerstone of synthetic chemistry, prized for its ability to react with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives.[2] this compound, with its two reactive sulfonyl chloride groups on a sterically hindered mesitylene core, offers unique advantages in drug discovery. The presence of two sulfonyl chloride groups allows for the synthesis of bis-sulfonamides, which can act as potent enzyme inhibitors or molecular probes. The trimethylated benzene ring provides a rigid scaffold, influencing the conformational properties of the resulting molecules and potentially enhancing binding affinity to biological targets.

The primary application of this reagent lies in the formation of sulfonamides through reaction with primary or secondary amines.[3] This reaction is fundamental to the synthesis of a vast array of pharmaceutical compounds, including antibacterial agents, diuretics, and anticancer drugs.[3] The resulting sulfonamide linkage is a key pharmacophore in many clinically successful drugs.

Commercial Suppliers: A Comparative Analysis

A reliable supply of high-purity this compound is paramount for reproducible research and development. The following table provides a comparative overview of prominent commercial suppliers. It is important to note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Region | Typical Purity | Available Quantities | Notes |

| Chem-Impex | North America | ≥ 98% (Assay by titration)[1] | 5g, 25g, Bulk inquiry | Offers detailed product specifications and safety data sheets.[1] |

| TCI America | North America | >98.0% (T) | 5g, 25g | Also available through distributors like CP Lab Safety.[4][5] |

| TCI Europe N.V. | Europe | Not explicitly stated, but likely similar to TCI America | 25g | Available through distributors like Labmarketi.[6] |

| Sigma-Aldrich (Merck) | Global | Not explicitly stated in search results | Inquire | A major global supplier of research chemicals. |

| J & K SCIENTIFIC LTD. | China | 98% | 5g, 25g, Bulk inquiry | One of many suppliers listed on platforms like ChemicalBook.[7] |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | China | >98.0%(T) | 5g, 25g | Another prominent supplier based in China.[7] |

| Suzhou Highfine Biotech Co., Ltd | China | ≥98.0% | 50g, 100g, 500g, 1kg, 10kg, 25kg | Offers a wide range of quantities.[7] |

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The purity of this compound is critical, as impurities can lead to unwanted side reactions and complicate the purification of target compounds. A self-validating system for quality control should be implemented upon receipt of the material.

Visual Inspection and Physical Properties

Initially, the material should be inspected for its appearance, which is typically a white to off-white powder or crystalline solid.[1] Key physical properties to verify include:

A sharp melting point range is indicative of high purity.

Spectroscopic and Chromatographic Analysis

For rigorous quality control, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying organic impurities. A typical ¹H NMR spectrum in CDCl₃ would show signals corresponding to the aromatic proton, the methyl protons, and potentially trace impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities.

The following diagram illustrates a typical workflow for the quality control of incoming this compound.

Caption: Quality control workflow for this compound.

Synthetic Protocol: Preparation of a Bis-Sulfonamide

The following is a detailed, step-by-step methodology for the synthesis of a bis-sulfonamide using this compound and a primary amine. This protocol is illustrative and may require optimization for different amine substrates.

Materials and Reagents

-

This compound (1.0 eq)

-

Primary Amine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (2.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Experimental Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified bis-sulfonamide by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

The following diagram illustrates the general reaction scheme for the synthesis of a bis-sulfonamide.

Caption: General synthesis of a bis-sulfonamide.

Safety and Handling

This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[1] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[8] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][8][9]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex molecules in drug discovery and development. A thorough understanding of its commercial availability, quality control, and synthetic applications is crucial for researchers in this field. By implementing a rigorous quality assessment of incoming materials and employing optimized synthetic protocols, scientists can leverage the unique properties of this compound to advance their research programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. frontiersrj.com [frontiersrj.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. labmarketi.com [labmarketi.com]

- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2,4-Mesitylenedisulfonyl Dichloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4-Mesitylenedisulfonyl Dichloride, a versatile and powerful reagent in modern organic synthesis. With its unique structural features, this compound offers distinct advantages in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document delves into the synthesis, key chemical properties, and diverse applications of this compound, offering field-proven insights and detailed experimental protocols to enable researchers to effectively harness its synthetic potential. The causality behind experimental choices is explained, and every protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Advantage of this compound

In the landscape of synthetic organic chemistry, the pursuit of efficiency, selectivity, and molecular diversity is paramount. Arylsulfonyl chlorides are a well-established class of reagents, pivotal for the introduction of the sulfonyl moiety, a common pharmacophore in numerous therapeutic agents. Among these, this compound (IUPAC Name: 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride) emerges as a reagent of significant interest. Its bifunctional nature, coupled with the steric hindrance imparted by the mesitylene core, provides unique reactivity and selectivity profiles that can be strategically exploited in complex syntheses.

This guide will explore the intrinsic properties of this compound that make it a valuable tool for the synthetic chemist, particularly in the context of drug discovery where the precise modulation of molecular properties is critical. We will dissect its synthesis, providing a robust protocol, and then navigate through its primary applications in the formation of sulfonamides and sulfonate esters, and its utility as a potent cyclizing agent.

dot

Caption: Structure of this compound.

Synthesis of this compound: A Robust Protocol

The reliable synthesis of this compound is crucial for its widespread application. The most common and efficient method involves the direct chlorosulfonation of mesitylene (1,3,5-trimethylbenzene). The presence of three activating methyl groups on the aromatic ring facilitates the electrophilic substitution, while their positions direct the sulfonyl chloride groups to the 2 and 4 positions.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile. The electron-donating methyl groups strongly activate the aromatic ring towards electrophilic attack. The ortho and para-directing nature of the methyl groups, combined with steric considerations, favors the substitution at the 2 and 4 positions.

dot

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using 2,4-Mesitylenedisulfonyl Dichloride

Introduction: The Strategic Importance of the Sulfonamide Moiety and the Role of Specialized Reagents

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2][3][4][5] From their historical significance as the first class of synthetic antimicrobial agents to their contemporary applications as anticancer, antiviral, and anti-inflammatory drugs, the versatility of the sulfonamide scaffold is undeniable.[1][2][3][4][5] The synthesis of these vital compounds often relies on the reaction between a sulfonyl chloride and a primary or secondary amine.[6][7][8][9][10] While this method is robust, the choice of the sulfonylating agent is critical in directing the synthesis towards the desired outcome, especially when dealing with complex molecular architectures.

2,4-Mesitylenedisulfonyl dichloride stands out as a specialized reagent in this context. Its bifunctional nature, possessing two sulfonyl chloride groups on a sterically hindered mesitylene core, offers unique opportunities for the synthesis of novel sulfonamide derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound for the synthesis of both monosubstituted and disubstituted sulfonamides. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible results.

Mechanistic Insights: Understanding the Reaction Pathway

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride group.[10][11] The reaction can be conceptually broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electron-deficient sulfur atoms of the this compound. This forms a transient tetrahedral intermediate.[11]

-

Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion, a good leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and regenerating the nucleophilic amine. This step is crucial as it drives the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.[11]

The stoichiometry of the amine relative to the this compound is the primary determinant of whether a mono- or disubstituted sulfonamide is formed.

Visualizing the Reaction Mechanism

Caption: General mechanism for the synthesis of a monosubstituted sulfonamide.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| This compound | Major Supplier | >98% | Store in a desiccator. |

| Amine (Primary or Secondary) | Various | >98% | Ensure dryness. |

| Triethylamine (Et₃N) or Pyridine | Major Supplier | Anhydrous | Distill from CaH₂ before use. |

| Dichloromethane (DCM) | Major Supplier | Anhydrous | Dry over CaH₂ and distill. |

| Diethyl Ether (Et₂O) | Major Supplier | Anhydrous | |

| Hydrochloric Acid (HCl) | Major Supplier | 1 M aq. | |

| Saturated Sodium Bicarbonate (NaHCO₃) | In-house prep. | - | |

| Brine | In-house prep. | - | Saturated aqueous NaCl solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Major Supplier | - | For drying organic layers. |

Protocol 1: Synthesis of Monosubstituted Sulfonamides

This protocol is designed for the selective synthesis of sulfonamides where only one of the sulfonyl chloride groups of this compound reacts.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Amine Addition: In a separate flask, dissolve the primary or secondary amine (1.0-1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Reaction Initiation: Cool the solution of this compound to 0 °C using an ice bath. Add the amine solution dropwise via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers successively with 1 M HCl (2 x 15 mL) to remove excess triethylamine, followed by saturated aqueous NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL).[11]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the pure monosubstituted sulfonamide.

Protocol 2: Synthesis of Disubstituted (Bis-sulfonamide) Derivatives

This protocol is optimized for the synthesis of symmetrical bis-sulfonamides by reacting both sulfonyl chloride functionalities.

Step-by-Step Methodology:

-

Reaction Setup: Follow the same initial setup as in Protocol 1.

-

Amine Addition: In a separate flask, dissolve the primary or secondary amine (2.2-2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.

-

Reaction Initiation: Cool the solution of this compound to 0 °C. Add the amine solution dropwise over 30-60 minutes.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours to ensure complete disubstitution.

-

Reaction Monitoring, Work-up, and Purification: Follow steps 4 through 9 as described in Protocol 1.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the synthesis of sulfonamides.

Safety and Handling Precautions

This compound and its precursors can be hazardous. Always consult the Safety Data Sheet (SDS) before use.[12]

-

This compound: Corrosive. Causes severe skin burns and eye damage. Reacts with water to produce hydrochloric acid. Handle in a well-ventilated fume hood.

-

Amines: Many amines are toxic and/or corrosive. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): A potential carcinogen. Use only in a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[13]

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[13]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction, moisture in reagents/solvents. | Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. Increase reaction time or temperature (for disubstitution). |

| Formation of Byproducts | Incorrect stoichiometry, reaction temperature too high. | Carefully control the stoichiometry of the amine. For monosubstitution, maintain a low temperature during addition. Use slow, dropwise addition. |

| Difficulty in Purification | Close polarity of product and starting material. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.[14] |

| Reaction does not start | Inactive amine (protonated). | Ensure a sufficient amount of base is used to neutralize the HCl generated. Check the quality of the amine. |

Conclusion

The use of this compound provides a versatile and efficient platform for the synthesis of a diverse range of sulfonamide-containing molecules. By carefully controlling the reaction stoichiometry and conditions, researchers can selectively target either monosubstituted or disubstituted products. The protocols outlined in this application note, grounded in established chemical principles, offer a reliable framework for the successful synthesis and purification of these valuable compounds. Adherence to the described methodologies and safety precautions will enable scientists in the field of drug discovery and development to confidently incorporate this powerful synthetic tool into their research endeavors.

References

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersrj.com [frontiersrj.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdms.net [cdms.net]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

experimental procedure for reaction of 2,4-Mesitylenedisulfonyl Dichloride with primary amines

Application Note & Protocol: Synthesis of N,N'-Disubstituted-2,4-Mesitylenedisulfonamides

Introduction: The Versatility of the Disulfonamide Scaffold

The synthesis of sulfonamides through the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in medicinal chemistry and materials science.[1][2] This reaction provides a reliable pathway to a class of compounds exhibiting a vast range of biological activities, including well-known antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] The resulting sulfonamide group is a key structural motif in numerous marketed drugs.[3][6]

2,4-Mesitylenedisulfonyl dichloride is a bifunctional reagent, featuring two reactive sulfonyl chloride groups on a rigid aromatic core.[7] This unique structure allows for the synthesis of N,N'-disubstituted disulfonamides, creating molecules with bilateral symmetry and the potential for bivalent interactions with biological targets. These disulfonamide structures are of particular interest in drug discovery for applications such as inhibitors of oxidative phosphorylation, a promising strategy in cancer therapy.[8] This application note provides a detailed, field-proven protocol for the reaction of this compound with primary amines, offering insights into the reaction mechanism, optimization, and characterization of the resulting products.

Reaction Principle and Mechanism

The formation of a disulfonamide from this compound and a primary amine proceeds via a nucleophilic substitution reaction at each of the two electrophilic sulfur centers.[4][9]

Overall Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. cbijournal.com [cbijournal.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for 2,4-Mesitylenedisulfonyl Dichloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the theoretical application of 2,4-Mesitylenedisulfonyl Dichloride as a coupling reagent in peptide synthesis. While not a conventional choice, this guide explores its potential mechanism of action, extrapolated protocols for both solution-phase and solid-phase peptide synthesis (SPPS), and a discussion of its prospective advantages and challenges. The protocols and mechanistic discussions are based on the established chemistry of related arylsulfonyl chlorides in amide bond formation.

Introduction: The Landscape of Peptide Coupling Reagents

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The formation of the amide bond, the very backbone of a peptide, is a condensation reaction that requires the activation of a carboxylic acid group to facilitate its coupling with an amino group. Over the decades, a vast arsenal of coupling reagents has been developed, each with its own set of advantages and limitations. These are broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).

Arylsulfonyl chlorides represent a class of highly reactive compounds that have found utility in various organic transformations, including the formation of sulfonamides.[1] Their application as direct coupling reagents for peptide bond formation is less common but holds potential due to their strong electrophilic nature. This guide focuses on the hypothetical application of a bifunctional arylsulfonyl chloride, this compound, in this critical role.

Mechanistic Postulate: Activation of Carboxylic Acids

The proposed mechanism for peptide bond formation using this compound hinges on the activation of the C-terminal carboxylic acid of an N-protected amino acid. The highly electrophilic sulfonyl chloride group is susceptible to nucleophilic attack by the carboxylate anion. This reaction would proceed through the formation of a highly reactive mixed anhydride intermediate.

The presence of two sulfonyl chloride moieties on the mesitylene ring offers the intriguing possibility of a bifunctional activation or potential for intramolecular reactions, which must be carefully considered in the experimental design.

Below is a postulated mechanistic pathway for the activation and subsequent coupling:

Caption: Postulated mechanism of peptide bond formation.

Potential Advantages and Foreseeable Challenges

The use of a potent activating agent like this compound could offer several benefits while also presenting significant challenges that researchers must mitigate.

| Advantages | Challenges |

| High Reactivity: Potentially rapid coupling times. | Racemization: High reactivity can increase the risk of epimerization at the chiral center of the activated amino acid. |

| Cost-Effectiveness: Arylsulfonyl chlorides can be cost-effective reagents. | Side Reactions: The high reactivity may lead to side reactions with sensitive amino acid side chains. |

| Bifunctional Potential: The two sulfonyl chloride groups could potentially be used for crosslinking or other modifications. | Byproduct Removal: The sulfonic acid byproduct may require specific purification strategies. |

| Orthogonality: May offer different reactivity and selectivity compared to standard coupling reagents. | Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture, requiring anhydrous reaction conditions. |

Experimental Protocols (Extrapolated)

The following protocols are theoretical and extrapolated from general procedures for peptide synthesis and the known reactivity of arylsulfonyl chlorides. Optimization will be necessary for specific applications.

Solution-Phase Peptide Synthesis

This protocol outlines the coupling of an N-protected amino acid to an amino acid ester in a solution.

Materials:

-

N-protected amino acid (e.g., Fmoc-Ala-OH)

-

Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

-

This compound

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM.

-

Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at 0 °C.

-

Activation: Slowly add a solution of this compound (0.5 eq, assuming bifunctional reactivity, or 1.0 eq for monofunctional) in anhydrous DCM to the reaction mixture at 0 °C. Stir for 10-15 minutes to allow for the formation of the mixed anhydride.

-

Coupling: In a separate flask, neutralize the amino acid ester hydrochloride (1.0 eq) with DIPEA (1.0 eq) in anhydrous DCM. Add this solution to the activated amino acid mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude peptide by column chromatography.

Caption: Workflow for solution-phase peptide coupling.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This extrapolated protocol is for the manual coupling of an amino acid to a resin-bound peptide using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

DIPEA

-

Anhydrous DMF

-

Fmoc-deprotection solution (e.g., 20% piperidine in DMF)

-

Resin with N-terminal deprotected peptide

Procedure:

-

Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) in anhydrous DMF. Add DIPEA (6.0 eq) and cool to 0 °C.

-

Activation: Slowly add this compound (1.5 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, DCM, and methanol.

-

Cycle Repetition: Proceed to the next deprotection and coupling cycle.

Caption: A single coupling cycle in SPPS.

Conclusion and Future Perspectives

This compound presents a chemically intriguing, albeit unexplored, option as a coupling reagent in peptide synthesis. Its high reactivity, stemming from the two sulfonyl chloride groups, could theoretically lead to efficient amide bond formation. However, this reactivity must be carefully controlled to prevent racemization and other side reactions. The protocols provided herein are foundational and will require significant empirical optimization. Future studies should focus on a systematic evaluation of reaction conditions, including solvent, base, temperature, and stoichiometry, to ascertain the viability of this reagent in modern peptide chemistry. A thorough investigation into its potential for racemization using established analytical methods is also crucial.

References

Application Notes and Protocols for 2,4-Mesitylenedisulfonyl Dichloride as a Cyclizing Agent

Introduction: A Rigid and Reactive Scaffold for Macrocyclization

In the landscape of synthetic chemistry, particularly in the realms of drug discovery and materials science, the formation of cyclic structures is a cornerstone for imparting specific conformational constraints and unique physicochemical properties to molecules. Macrocycles, in particular, occupy a privileged chemical space due to their ability to engage with challenging biological targets, such as protein-protein interfaces.[1] The choice of a cyclizing agent is paramount to the success of a macrocyclization strategy, influencing reaction efficiency, yield, and the geometric properties of the resulting cyclic product.